molecular formula C22H28N2O6 B5207245 N,N'-1,4-butanediylbis(3,4-dimethoxybenzamide)

N,N'-1,4-butanediylbis(3,4-dimethoxybenzamide)

Cat. No. B5207245
M. Wt: 416.5 g/mol
InChI Key: PLUADEZVFIVDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,4-butanediylbis(3,4-dimethoxybenzamide), also known as BBBD, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research for its ability to cross the blood-brain barrier and enhance drug delivery to the brain.

Mechanism of Action

N,N'-1,4-butanediylbis(3,4-dimethoxybenzamide) works by disrupting the tight junctions between endothelial cells in the blood-brain barrier, allowing drugs to pass through. It binds to the P-glycoprotein transporter, which is responsible for removing drugs from the brain, and inhibits its function. This leads to increased drug concentrations in the brain, enhancing the efficacy of chemotherapy drugs.
Biochemical and Physiological Effects
N,N'-1,4-butanediylbis(3,4-dimethoxybenzamide) has been shown to have minimal toxicity and does not affect normal brain function. It has been used in clinical trials to treat brain tumors and other neurological disorders, with promising results. N,N'-1,4-butanediylbis(3,4-dimethoxybenzamide) has been shown to increase drug concentrations in the brain by up to 100-fold, allowing for more effective treatment of brain tumors.

Advantages and Limitations for Lab Experiments

N,N'-1,4-butanediylbis(3,4-dimethoxybenzamide) has several advantages for lab experiments, including its ability to enhance drug delivery to the brain and its minimal toxicity. However, it can be difficult to synthesize and requires specialized equipment and expertise. It also has limitations in terms of its specificity, as it can enhance the delivery of all drugs to the brain, not just the intended drug.

Future Directions

There are several future directions for research involving N,N'-1,4-butanediylbis(3,4-dimethoxybenzamide). One area of research is the development of new drugs that can be delivered to the brain using N,N'-1,4-butanediylbis(3,4-dimethoxybenzamide). Another area of research is the optimization of the N,N'-1,4-butanediylbis(3,4-dimethoxybenzamide) synthesis method to make it more efficient and cost-effective. Additionally, research is needed to better understand the mechanism of action of N,N'-1,4-butanediylbis(3,4-dimethoxybenzamide) and its effects on normal brain function.
Conclusion
In conclusion, N,N'-1,4-butanediylbis(3,4-dimethoxybenzamide) is a valuable tool in scientific research for its ability to enhance drug delivery to the brain. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important area of research for the treatment of brain tumors and other neurological disorders.

Synthesis Methods

N,N'-1,4-butanediylbis(3,4-dimethoxybenzamide) can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzoic acid with butanediol and thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,4-dimethoxyaniline to form the final product, N,N'-1,4-butanediylbis(3,4-dimethoxybenzamide).

Scientific Research Applications

N,N'-1,4-butanediylbis(3,4-dimethoxybenzamide) is widely used in scientific research as a tool to enhance drug delivery to the brain. It is used in conjunction with chemotherapy drugs to treat brain tumors and other neurological disorders. N,N'-1,4-butanediylbis(3,4-dimethoxybenzamide) enhances the delivery of drugs across the blood-brain barrier, which is a major obstacle to effective drug delivery to the brain.

properties

IUPAC Name

N-[4-[(3,4-dimethoxybenzoyl)amino]butyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6/c1-27-17-9-7-15(13-19(17)29-3)21(25)23-11-5-6-12-24-22(26)16-8-10-18(28-2)20(14-16)30-4/h7-10,13-14H,5-6,11-12H2,1-4H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUADEZVFIVDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCCNC(=O)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-1,4-butanediylbis(3,4-dimethoxybenzamide)

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